molecular formula C10H12O2 B13306638 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol

5-Ethyl-2,3-dihydro-1-benzofuran-7-ol

Cat. No.: B13306638
M. Wt: 164.20 g/mol
InChI Key: XQRNFPWVYAVXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2,3-dihydro-1-benzofuran-7-ol (CAS No: 1666126-50-6) is a synthetic organic compound with the molecular formula C 10 H 12 O 2 and a molecular weight of 164.20 g/mol [ ]. This compound features a dihydrobenzofuran core, which is a prominent scaffold in medicinal chemistry known for its enhanced stability compared to fully aromatic benzofurans and its diverse biological potential [ ]. Benzofuran and dihydrobenzofuran derivatives are extensively investigated in scientific research due to their wide spectrum of pharmacological activities [ anti-tumor, antibacterial, anti-oxidative, and anti-viral properties [ anticancer agents and have shown promise in anti-breast cancer research [ antibacterial and antifungal activities are also a major area of focus, with research targeting strains such as S. aureus and M. tuberculosis [ anti-amyloid aggregation activity relevant to conditions like Alzheimer's disease [ This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is strictly prohibited for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5-ethyl-2,3-dihydro-1-benzofuran-7-ol

InChI

InChI=1S/C10H12O2/c1-2-7-5-8-3-4-12-10(8)9(11)6-7/h5-6,11H,2-4H2,1H3

InChI Key

XQRNFPWVYAVXDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1)O)OCC2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 5 Ethyl 2,3 Dihydro 1 Benzofuran 7 Ol

Retrosynthetic Analysis of the 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol Scaffold

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, this process reveals key bond disconnections and strategic considerations for its assembly.

Identification of Key Disconnection Points

The core structure of this compound is the dihydrobenzofuran ring system. The most logical disconnection points in a retrosynthetic sense are the bonds that form the heterocyclic ring. This leads to two primary bond disconnection strategies: breaking the O–C2 bond or the C2–C3 bond.

O–C2 Disconnection: This approach simplifies the target molecule to a substituted 2-allylphenol (B1664045) derivative. The formation of the ether linkage is a key step in the forward synthesis.

C2–C3 Disconnection: This strategy leads to a precursor where the phenolic oxygen and the ethyl group are already attached to the aromatic ring, and a two-carbon unit is appended to the oxygen. The formation of the C2-C3 bond becomes the critical ring-closing step.

A third possibility, though less common, involves the disconnection of the O–Aryl bond, which would lead to a di-substituted furan (B31954) ring and a benzyne (B1209423) equivalent. However, the former two strategies are generally more practical.

Precursors and Building Blocks for the Dihydrobenzofuran Ring System

Based on the disconnection points, several key precursors and building blocks can be envisioned for the synthesis of the this compound scaffold.

Disconnection StrategyPrecursor/Building Block
O–C2 Disconnection2-allyl-4-ethyl-benzene-1,3-diol
C2–C3 Disconnection2-(allyloxy)-4-ethylphenol

These precursors can, in turn, be derived from simpler, commercially available starting materials such as 4-ethylresorcinol (B1360110) or other appropriately substituted phenols and allyl halides.

Classical and Contemporary Synthetic Routes to 2,3-Dihydrobenzofurans

The construction of the 2,3-dihydrobenzofuran (B1216630) core is a well-explored area of synthetic chemistry, with a variety of methods available. researchgate.net These can be broadly categorized into intramolecular and intermolecular approaches. cnr.it For the synthesis of specifically substituted derivatives like this compound, intramolecular cyclization strategies are often the most efficient.

Intramolecular Cyclization Strategies

Intramolecular cyclization involves the formation of the heterocyclic ring from a single molecule containing all the necessary atoms. This approach is often favored for its efficiency and potential for stereocontrol.

O–C2 Bond-Forming Reactions (e.g., Palladium-Catalyzed Cyclization, Wacker Reaction)

Palladium-Catalyzed Cyclization:

Palladium catalysis has emerged as a powerful tool for the formation of C-O bonds in the synthesis of dihydrobenzofurans. nih.govnih.gov These reactions often proceed via an oxidative addition of an aryl halide or triflate to a Pd(0) catalyst, followed by intramolecular coordination of a tethered alkene and subsequent migratory insertion or nucleophilic attack by the phenolic oxygen. acs.org Reductive elimination then furnishes the dihydrobenzofuran ring and regenerates the active catalyst. acs.org

A general scheme for this process involves the cyclization of an o-allylphenol derivative. The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and a ligand.

Key Features of Palladium-Catalyzed Cyclization:

Mild Reaction Conditions: These reactions can often be carried out under relatively mild conditions.

Functional Group Tolerance: Palladium-catalyzed methods are known for their tolerance of a wide range of functional groups. nih.gov

Regioselectivity: The regioselectivity of the cyclization can often be controlled by the choice of catalyst and ligands.

Wacker Reaction:

The Wacker oxidation, traditionally used for the oxidation of terminal olefins to methyl ketones, can be adapted for the intramolecular cyclization of allylphenols to form 2,3-dihydrobenzofurans. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(II) salt, typically in the presence of a co-oxidant like copper(II) chloride and oxygen. organic-chemistry.org The mechanism involves the nucleophilic attack of the phenolic oxygen onto a palladium-activated alkene. libretexts.org

ReactionCatalyst SystemKey Features
Palladium-Catalyzed CyclizationPd(0) or Pd(II) catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligandsMild conditions, high functional group tolerance. nih.gov
Wacker ReactionPdCl₂/CuCl₂/O₂Intramolecular oxy-palladation of an alkene. wikipedia.org
C2–C3 Bond-Forming Reactions (e.g., Iodocyclization, Cascade Cyclization)

Iodocyclization:

Iodocyclization is a powerful method for the synthesis of dihydrobenzofurans that involves the electrophilic activation of an alkene by an iodine source, followed by intramolecular attack of a tethered nucleophile, in this case, the phenolic oxygen. researchgate.net This reaction typically proceeds via a 5-endo-trig cyclization. The resulting 3-iodo-2,3-dihydrobenzofuran can be a versatile intermediate for further functionalization. researchgate.net

Common iodinating agents include iodine (I₂) in the presence of a base, or N-iodosuccinimide (NIS). researchgate.net

Cascade Cyclization:

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple bonds in a single synthetic operation. nih.gov For the synthesis of dihydrobenzofurans, cascade cyclizations can be initiated by various triggers, including radical initiators or transition metal catalysts. researchgate.net For instance, a radical cascade can be initiated on a suitably substituted phenol (B47542) derivative, leading to the formation of the dihydrobenzofuran ring system in a single step. researchgate.net Rhodium-catalyzed cascade reactions have also been developed for the synthesis of 3-alkylidene dihydrobenzofuran derivatives. acs.org

ReactionReagent/CatalystKey Features
IodocyclizationI₂/Base or NISElectrophilic cyclization, forms a functionalized product. researchgate.net
Cascade CyclizationRadical initiators or transition metals (e.g., Rh(III))Forms multiple bonds in one pot, increases synthetic efficiency. researchgate.netacs.org
Phenol-Based and Benzoic Acid-Based Methodologies

Phenols and benzoic acids serve as versatile and readily available starting materials for the construction of the dihydrobenzofuran framework. These approaches typically involve the formation of the heterocyclic ring through intramolecular cyclization reactions.

Phenol-based strategies often commence with an appropriately substituted phenol, upon which the dihydrofuran ring is constructed. A plausible route to this compound could begin with a 3-ethylphenol (B1664133) derivative. The key challenge lies in the regioselective introduction of the necessary functionalities to facilitate cyclization. One common method involves the O-allylation of the phenol, followed by a Claisen rearrangement to introduce an allyl group onto the aromatic ring. Subsequent intramolecular cyclization, often mediated by an acid catalyst, can then form the dihydrofuran ring.

Benzoic acid-based methodologies offer an alternative entry point. For instance, a substituted salicylic (B10762653) acid derivative can be employed. The synthesis might proceed through the esterification of the carboxylic acid with an appropriate alcohol containing a leaving group, followed by an intramolecular Williamson ether synthesis to forge the furan ring. The specific substitution pattern of the starting benzoic acid is crucial for directing the final arrangement of the ethyl and hydroxyl groups.

Intermolecular Annulation Reactions

Intermolecular annulation reactions provide a convergent approach to the dihydrobenzofuran core, where two or more components are combined in a single synthetic operation to construct the heterocyclic system. These methods are often catalyzed by transition metals and can offer high levels of efficiency and atom economy.

A notable example is the palladium-catalyzed [4+1] annulation of ortho-quinone methides with various partners. While not a direct synthesis of the target molecule, this strategy highlights the power of annulation for constructing the dihydrobenzofuran skeleton. In a hypothetical application to the synthesis of this compound, one could envision the reaction of a suitably substituted phenol-derived precursor with a two-carbon synthon to form the dihydrofuran ring in a regiocontrolled manner.

Another powerful intermolecular approach is the [3+2] cycloaddition. For instance, the reaction of a substituted phenol with an alkene under oxidative conditions can lead to the formation of a dihydrobenzofuran. The regioselectivity of this reaction would be paramount in ensuring the correct placement of the ethyl and hydroxyl groups on the final product.

Green Chemistry Principles in Dihydrobenzofuran Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of dihydrobenzofuran synthesis, several strategies align with these principles.

Solvent-Free Methods: Conducting reactions in the absence of a solvent, or using environmentally benign solvents like water or ethanol, is a key aspect of green chemistry. For dihydrobenzofuran synthesis, solid-state reactions or reactions under neat conditions (without any solvent) have been explored. These approaches can lead to higher reaction rates, easier product isolation, and a significant reduction in solvent waste.

Catalyst-Free Methods: While many syntheses of dihydrobenzofurans rely on metal catalysts, the development of catalyst-free methods is a significant green advancement. These reactions are often promoted by heat, microwave irradiation, or visible light, eliminating the need for potentially toxic and expensive catalysts. For example, thermally induced intramolecular cyclizations of appropriately substituted phenols can proceed without a catalyst, offering a cleaner synthetic route. A visible light-mediated approach for the synthesis of 2,3-dihydrobenzofuran chalcogenides has been reported, showcasing a sustainable method that operates under mild conditions.

Green Chemistry ApproachDescriptionPotential Application in Dihydrobenzofuran Synthesis
Solvent-Free Synthesis Reactions are conducted without a solvent or in environmentally benign solvents.Solid-state cyclization of a phenol precursor to form the dihydrofuran ring.
Catalyst-Free Synthesis Reactions proceed without the addition of a catalyst, often promoted by thermal or photochemical energy.Thermally induced intramolecular cyclization of an O-allylated phenol derivative.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates, often leading to shorter reaction times and higher yields.Rapid intramolecular Heck reaction to form the dihydrofuran ring.
Visible-Light Photocatalysis Employs visible light as an energy source to drive chemical transformations, often using a photocatalyst.Photoinduced cyclization of an o-allylphenol derivative.

Directed Synthesis of this compound

The specific synthesis of this compound requires careful control over the introduction and positioning of the ethyl and hydroxyl groups.

Exploration of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The primary challenge in synthesizing the target molecule is achieving the desired 5,7-disubstitution pattern on the benzofuran (B130515) core. Starting from a monosubstituted phenol, electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation to introduce the ethyl precursor, are governed by the directing effects of the existing substituent. For a 3-hydroxyphenol, acylation is generally directed to the 2-, 4-, and 6-positions. Therefore, a multi-step strategy involving protection of the hydroxyl group and sequential introduction of the substituents would likely be necessary to achieve the desired regiochemistry. A reaction of 3-hydroxy-2-pyrones with nitroalkenes has been shown to allow for the regioselective preparation of benzofuranones with programmable substitution at any position.

Stereoselectivity: If substituents are introduced at the 2- and/or 3-positions of the dihydrofuran ring, the creation of stereocenters becomes a critical consideration. While the target compound itself is achiral at these positions unless further substituted, many synthetic methods for dihydrobenzofurans can generate chiral products. Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries. For instance, the stereoselective reduction of a 2,3-benzofuranone precursor could be employed to control the stereochemistry at the C2 and C3 positions if required for analogues of the target molecule.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key factors include:

Catalyst: The choice of catalyst, particularly in transition metal-catalyzed reactions, can dramatically influence both yield and selectivity. Screening different ligands and metal precursors is often necessary.

Solvent: The polarity and boiling point of the solvent can affect reaction rates and product solubility. For instance, in silver(I)-promoted oxidative coupling reactions for dihydrobenzofuran synthesis, acetonitrile (B52724) has been identified as a "greener" and effective solvent.

Temperature: Reaction temperature can influence the rate of reaction and the formation of side products. Finding the optimal temperature is crucial for maximizing the yield of the desired product.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to achieve high conversion without significant product degradation.

ParameterInfluence on ReactionExample of Optimization
Catalyst Loading Affects reaction rate and cost-effectiveness.Decreasing catalyst loading while maintaining high yield.
Base/Acid Can influence the reactivity of starting materials and intermediates.Screening different organic and inorganic bases to improve cyclization efficiency.
Concentration Can impact reaction kinetics and the formation of intermolecular side products.Varying the initial concentration of reactants to favor intramolecular cyclization.

Scalability Considerations for Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, preparative scale introduces several challenges. For the multi-step synthesis of a substituted heterocycle like this compound, key considerations include:

Reagent and Solvent Costs: The cost of starting materials, reagents, and solvents becomes a more significant factor at a larger scale.

Reaction Exotherms: Reactions that are easily managed on a small scale may become dangerously exothermic on a larger scale, requiring careful temperature control and heat management.

Purification Methods: Chromatographic purification, which is common in small-scale synthesis, can be impractical and costly for large quantities of product. Alternative purification methods like crystallization or distillation may need to be developed.

Handling of Hazardous Materials: The risks associated with handling toxic or flammable substances are amplified at a larger scale, necessitating more stringent safety protocols and specialized equipment.

The development of a scalable synthesis often involves re-evaluating the entire synthetic route to identify steps that may be problematic on a larger scale and exploring alternative, more robust transformations.

Chemical Reactivity, Derivatization, and Transformation Studies

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is highly activated towards electrophilic aromatic substitution due to the cumulative electron-donating effects of the hydroxyl group, the ethyl group, and the dihydrofuran's ether oxygen.

The regioselectivity of electrophilic substitution on the aromatic ring is determined by the directing influence of the existing substituents. In this molecule, all three substituents—the C-7 hydroxyl group, the C-5 ethyl group, and the C-1 ether oxygen—are activating ortho-, para-directors. organicchemistrytutor.comlibretexts.orguci.edu

Hydroxyl Group (-OH) at C-7: As a powerful activating group, it strongly directs incoming electrophiles to its ortho position (C-6) and para position (C-4). youtube.com

Ethyl Group (-CH₂CH₃) at C-5: This alkyl group is a weaker activating group that directs electrophiles to its ortho positions (C-4 and C-6).

Ether Oxygen (-O-) of the Dihydrofuran Ring: This group also activates the aromatic ring, enhancing the electron density.

The directing effects of the hydroxyl and ethyl groups are cooperative, meaning they reinforce each other by directing substitution to the same available positions: C-4 and C-6. msu.edu The hydroxyl group is the most influential activator, making these positions highly favored for electrophilic attack. While both C-4 (para to -OH) and C-6 (ortho to -OH) are electronically favored, substitution at the C-4 position may be sterically preferred over the more crowded C-6 position, which is situated between the ethyl and hydroxyl groups.

The activated nature of the aromatic ring allows for the introduction of various functional groups under relatively mild conditions.

Halogenation: Due to the high activation of the ring, direct bromination or chlorination is expected to proceed rapidly, likely without the need for a Lewis acid catalyst. The reaction would yield a mixture of halogenated products, primarily substituting at the C-4 and C-6 positions.

Nitration: Nitration can be achieved using dilute nitric acid. The use of harsh conditions (e.g., concentrated nitric acid and sulfuric acid) may lead to oxidation and degradation of the phenol (B47542) ring. researchgate.net The primary products would be 4-nitro- and 6-nitro-5-ethyl-2,3-dihydro-1-benzofuran-7-ol.

Friedel-Crafts Acylation: Introducing an acyl group via Friedel-Crafts acylation presents challenges due to the presence of the hydroxyl group, which can coordinate with the Lewis acid catalyst, deactivating the ring. nih.govlibretexts.org However, under specific conditions, such as using a milder Lewis acid or by first protecting the hydroxyl group, acylation at the C-4 or C-6 position is feasible. An alternative approach is the Fries rearrangement of a previously synthesized ester derivative (see section 3.2.1).

ReactionReagentsPredicted Major Product(s)
BrominationBr₂, CH₂Cl₂4-Bromo-5-ethyl-2,3-dihydro-1-benzofuran-7-ol
ChlorinationCl₂, CH₂Cl₂4-Chloro-5-ethyl-2,3-dihydro-1-benzofuran-7-ol
NitrationDilute HNO₃4-Nitro-5-ethyl-2,3-dihydro-1-benzofuran-7-ol
AcylationCH₃COCl, AlCl₃ (mild conditions)4-Acetyl-5-ethyl-2,3-dihydro-1-benzofuran-7-ol

Reactions Involving the Hydroxyl Group at C-7

The phenolic hydroxyl group at the C-7 position is a key site for derivatization through etherification and esterification, and it also influences the molecule's susceptibility to oxidation.

Etherification: The hydroxyl group can be readily converted into an ether. The Williamson ether synthesis is a common and efficient method, involving the deprotonation of the phenol with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide ion. wikipedia.org This potent nucleophile then displaces a halide from an alkyl halide to form the ether. organic-chemistry.org

Esterification: Esters can be formed by reacting the phenol with carboxylic acids or their derivatives. Reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) is a high-yielding method. medcraveonline.com Alternatively, the Fischer esterification, which involves heating the phenol with a carboxylic acid in the presence of a strong acid catalyst, can also be employed. masterorganicchemistry.com

ReactionReagentsProduct ClassExample Product Name
Etherification (Methylation)1. NaH 2. CH₃IAryl Methyl Ether5-Ethyl-7-methoxy-2,3-dihydro-1-benzofuran
Etherification (Benzylation)1. K₂CO₃ 2. BnBrAryl Benzyl Ether7-(Benzyloxy)-5-ethyl-2,3-dihydro-1-benzofuran
Esterification (Acetylation)Acetic Anhydride, PyridineAryl Acetate5-Ethyl-2,3-dihydro-1-benzofuran-7-yl acetate
Esterification (Benzoylation)Benzoyl Chloride, PyridineAryl Benzoate5-Ethyl-2,3-dihydro-1-benzofuran-7-yl benzoate

Phenolic compounds, particularly those with multiple activating groups, are susceptible to oxidation. The 7-hydroxy-dihydrobenzofuran structure is analogous to a hydroquinone (B1673460) derivative, making it prone to oxidation to form quinone-like species. rsc.org Oxidation with agents like Fremy's salt or other mild oxidants could potentially lead to the formation of an ortho-quinone derivative. Harsher oxidizing conditions may lead to the cleavage of the aromatic ring or complex polymerization reactions. The oxidation of the benzofuran (B130515) nucleus can also result in ring-opened products, such as keto esters, via the formation of reactive epoxide intermediates. mdpi.com

Transformations of the Dihydrofuran Ring

The 2,3-dihydrofuran (B140613) ring, while relatively stable, can undergo transformations that lead to ring-opening. These reactions typically require specific catalytic conditions.

Acid-Catalyzed Cleavage: In the presence of strong Brønsted or Lewis acids, the ether oxygen can be protonated or coordinated, activating the C-O bonds towards cleavage. Nucleophilic attack by a solvent or another reagent can lead to the opening of the furan (B31954) ring, potentially yielding a substituted catechol derivative.

Metal-Catalyzed Ring Opening: Various transition metal catalysts are known to promote the ring-opening of unstrained cyclic ethers like dihydrofurans. nih.govnih.govmdpi.com These reactions can proceed through mechanisms such as β-oxygen elimination from a metallacyclic intermediate, affording functionalized acyclic products. The specific outcome depends heavily on the catalyst system and reaction conditions employed.

Hydrogenolysis: Catalytic hydrogenolysis using reagents like hydrogen gas with a palladium catalyst (H₂/Pd) can cleave C-O bonds. In this molecule, the benzylic C(7a)-O bond is particularly susceptible to cleavage, which would result in the opening of the dihydrofuran ring to give a 2-(2-hydroxyethyl)phenol derivative.

Synthesis of Advanced Derivatives for Academic Exploration

The 2,3-dihydrobenzofuran (B1216630) scaffold serves as a versatile platform for creating more complex molecules. By conjugating it with other heterocyclic systems or by introducing multiple functional groups, novel compounds with unique properties can be synthesized for further academic study.

Molecular hybridization, which involves combining the 2,3-dihydrobenzofuran core with other pharmacologically relevant heterocycles, is a prominent strategy for generating novel chemical entities.

Pyrazole Conjugates: Benzofuran-pyrazole hybrids have been synthesized and investigated for various biological activities. nih.govnih.gov A common synthetic route involves the reaction of a 2-acetylbenzofuran (B162037) precursor with phenyl hydrazine (B178648) to form a hydrazone, which is then cyclized, for example, through the Vilsmeier-Haack reaction to yield a pyrazole-4-carboxyaldehyde appended to the benzofuran core. nih.gov These hybrids merge the structural features of both heterocyclic systems, leading to compounds with novel property profiles.

Imidazole Conjugates: The synthesis of benzofuran-imidazole hybrids has also been extensively reported. rsc.orgrsc.org A typical approach begins with the reduction of a benzofuran-2-carboxylate to the corresponding methanol (B129727) derivative. This alcohol is then converted to a mesylate or halide, which serves as an electrophile for N-alkylation of various substituted imidazoles or benzimidazoles, linking the two heterocyclic units. rsc.org

Piperazine (B1678402) Conjugates: Numerous benzofuran-piperazine derivatives have been synthesized, often explored for their potential as anticancer or anti-inflammatory agents. nih.govnih.gov The synthetic strategy generally involves preparing a haloalkyl-substituted benzofuran, which then undergoes a nucleophilic substitution reaction with an appropriate N-aryl piperazine to forge the final hybrid molecule. nih.gov

HeterocycleLinkage StrategyPrecursor on BenzofuranResulting Conjugate
Pyrazole Hydrazone formation followed by cyclization2-Acetyl groupBenzofuran-pyrazole hybrid nih.gov
Imidazole N-Alkylation2-(Chloromethyl) or 2-(mesyloxymethyl) groupBenzofuran-imidazole hybrid rsc.org
Piperazine N-Alkylation5-(Bromoalkoxy) groupBenzofuran-piperazine hybrid nih.govnih.gov

Introducing additional functional groups to the this compound core can be achieved through various modern synthetic methods, particularly C-H functionalization. These reactions allow for the direct installation of substituents without the need for pre-functionalized starting materials, offering an efficient route to complex derivatives.

Palladium and rhodium-catalyzed reactions have proven highly effective for the functionalization of the 2,3-dihydrobenzofuran skeleton. nih.govacs.org For instance, sequential C-H functionalization reactions have been used to synthesize highly substituted and enantiomerically enriched dihydrobenzofurans. acs.org This can involve an initial intermolecular C-H insertion, followed by a palladium-catalyzed intramolecular C-H activation and C-O cyclization. Further diversification can be achieved via subsequent intermolecular Heck-type C-H functionalizations, allowing for the introduction of various aryl or vinyl groups onto the aromatic ring of the dihydrobenzofuran. acs.org Such strategies provide powerful tools for creating a library of polyfunctionalized analogues for academic research.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

One-dimensional (1D) NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethyl group would present as a triplet (for the -CH₃) and a quartet (for the -CH₂), a hallmark of ethyl group spin-spin coupling. The two methylene (B1212753) groups of the dihydrofuran ring (-CH₂-CH₂-O-) would likely appear as two triplets. The aromatic region would display signals for the two protons on the benzene (B151609) ring, and a separate signal would correspond to the hydroxyl (-OH) proton.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, ten distinct signals are anticipated, corresponding to the two carbons of the ethyl group, the two methylene carbons of the dihydrofuran ring, the six carbons of the benzofuran (B130515) core (four of which are quaternary), and two aromatic CH carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique is crucial for confirming the assignments of the ethyl and dihydrofuran carbons. uvic.ca

Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data are predicted values based on analogous structures and chemical shift theory, as direct experimental data for this specific compound is not publicly available.

Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) DEPT-135
C2-H₂4.55 (t)71.0Negative
C3-H₂3.18 (t)29.5Negative
C4-H6.60 (s)112.0Positive
C5-131.0No Signal
C6-H6.55 (s)115.0Positive
C7-145.0No Signal
C7a-146.0No Signal
C3a-118.0No Signal
C8-H₂ (Ethyl CH₂)2.55 (q)23.0Negative
C9-H₃ (Ethyl CH₃)1.20 (t)14.0Positive
7-OH5.0 (s, br)--

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu Key correlations would be observed between the methyl and methylene protons of the ethyl group, and between the protons of the C2 and C3 positions of the dihydrofuran ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. sdsu.edu This allows for the unambiguous assignment of each proton signal to a specific carbon signal in the ¹³C spectrum, confirming, for example, which proton signal corresponds to C2-H₂ versus C3-H₂.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu It is instrumental in piecing together the molecular skeleton. For instance, HMBC would show correlations from the ethyl group's methylene protons to the aromatic carbons C4, C5, and C6, confirming the ethyl group's position. It would also connect the protons on the dihydrofuran ring (C2-H₂ and C3-H₂) to the carbons of the fused benzene ring (C3a, C4, and C7a). scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. scielo.br This is particularly useful for confirming the substitution pattern on the aromatic ring by showing through-space correlations between, for example, the C4-H proton and the adjacent C3-H₂ protons of the dihydrofuran ring.

Should 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions. This can reveal details about the molecular packing, conformation in the solid state, and the presence of different crystalline forms (polymorphism). rsc.orgdtic.mil Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to obtain high-resolution spectra of solid samples. acs.org

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound, and for gaining structural insights through fragmentation analysis.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between formulas with the same nominal mass. libretexts.orglibretexts.org For this compound (C₁₀H₁₂O₂), HRMS can confirm this exact formula from a list of possibilities. youtube.comresearchgate.net

Predicted HRMS Data for C₁₀H₁₂O₂

Ion Adduct Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₃O₂⁺165.0910
[M+Na]⁺C₁₀H₁₂O₂Na⁺187.0729
[M-H]⁻C₁₀H₁₁O₂⁻163.0764

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the protonated molecule [M+H]⁺) which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide detailed structural information. nih.gov The fragmentation pattern of this compound is expected to be characteristic of its dihydrobenzofuran core and ethylphenol moiety. nih.govresearchgate.net

A plausible fragmentation pathway would involve the initial loss of the ethyl group (a loss of 29 Da) via benzylic cleavage, a common fragmentation for alkylbenzenes. sigmaaldrich.com Another expected fragmentation is the retro-Diels-Alder (RDA) cleavage of the dihydrofuran ring, which is characteristic of such heterocyclic systems. nih.gov

Predicted Key MS/MS Fragment Ions for [C₁₀H₁₃O₂]⁺

Predicted m/z Proposed Loss Proposed Fragment Formula
137.06Loss of C₂H₄ (ethylene)C₈H₉O₂⁺
136.05Loss of C₂H₅• (ethyl radical)C₈H₈O₂⁺•
121.03Loss of C₂H₅• and CH₃•C₇H₅O₂⁺

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful tool for the identification of functional groups within a molecule. By analyzing the interaction of infrared radiation or monochromatic light with a sample, specific vibrational modes of chemical bonds can be determined, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific functional groups. For this compound, key functional groups include the hydroxyl (-OH) group, the aromatic ring, the ether linkage (-O-), and the alkyl substituents.

While a specific experimental spectrum for this compound is not widely published in publicly available literature, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. The hydroxyl group's O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the ethyl group and the dihydrofuran ring would be found in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenolic hydroxyl group and the ether linkage would likely produce strong bands in the 1000-1300 cm⁻¹ range.

Table 1: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
O-H StretchingHydroxyl (-OH)3200-3600 (broad)
Aromatic C-H StretchingBenzene Ring3000-3100
Aliphatic C-H StretchingEthyl Group, Dihydrofuran Ring2850-2960
Aromatic C=C StretchingBenzene Ring1450-1600
C-O Stretching (Phenol)Hydroxyl (-OH)1200-1260
Asymmetric C-O-C Stretching (Ether)Dihydrofuran Ring1200-1275
Symmetric C-O-C Stretching (Ether)Dihydrofuran Ring1020-1075

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring and the C-C backbone.

Table 2: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)
Aromatic Ring BreathingBenzene Ring~1000
Aromatic C=C StretchingBenzene Ring1580-1620
Aliphatic C-H Bending/StretchingEthyl Group, Dihydrofuran Ring1300-1500, 2850-2960
Symmetric C-O-C StretchingDihydrofuran Ring~1030

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters and the exact coordinates of each atom in the molecule, revealing bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound has not been reported in the surveyed literature, studies on related dihydrobenzofuran derivatives demonstrate the utility of this technique. researchgate.net For instance, X-ray analysis of substituted 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one revealed a non-coplanar arrangement between the two bicyclic heteroaryl systems. researchgate.net In other studies of benzofuran derivatives, the planarity of the benzofuran ring system has been confirmed, and intermolecular interactions such as hydrogen bonding have been characterized. nih.govnih.gov

A hypothetical X-ray crystallographic study of this compound would be expected to confirm the fusion of the benzene and dihydrofuran rings. It would also precisely determine the conformation of the dihydrofuran ring, which is typically non-planar, and the orientation of the ethyl and hydroxyl substituents on the aromatic ring. Furthermore, analysis of the crystal packing would reveal any intermolecular hydrogen bonds involving the hydroxyl group, which would influence the compound's solid-state properties.

Table 3: Potential Crystallographic Parameters for a Dihydrobenzofuran Derivative

ParameterDescriptionExample Value (from a related structure)
Crystal SystemThe symmetry of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 11.8894, b = 10.2181, c = 17.5044
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 96.763, γ = 90
Volume (ų)The volume of the unit cell.1697.28
ZThe number of molecules in the unit cell.4

Note: The values in this table are illustrative and taken from published crystal structures of related benzofuran derivatives, not this compound itself. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral compound. This technique is invaluable for studying the stereochemistry of chiral molecules, including determining their absolute configuration and studying conformational changes.

The applicability of circular dichroism to this compound depends on whether the molecule is chiral. If the molecule possesses a stereocenter, it will exist as a pair of enantiomers, and these enantiomers will produce mirror-image CD spectra. While the nominal structure of this compound does not inherently possess a chiral center, substitution on the dihydrofuran ring could introduce chirality.

Studies on other 2,3-dihydro-1-benzofuran derivatives have successfully employed circular dichroism to establish their absolute configurations. rsc.org For these compounds, the helicity of the dihydrofuran ring dictates the sign of the Cotton effect in the CD spectrum, providing a basis for assigning the absolute stereochemistry. rsc.org Therefore, if a chiral derivative of this compound were synthesized, CD spectroscopy would be an essential tool for its stereochemical elucidation.

Computational Chemistry and Theoretical Modeling of 5 Ethyl 2,3 Dihydro 1 Benzofuran 7 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular structure, properties, and spectra. These methods solve the Schrödinger equation, or approximations of it, for a given molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol.

A typical DFT study on this compound would begin with geometry optimization. In this process, the spatial coordinates of the atoms are adjusted until the lowest energy conformation of the molecule is found. For this, a functional, such as B3LYP or UB3LYP, and a basis set, like 6-31G or 6-311+G(d,p), are chosen to approximate the exchange-correlation energy. researchgate.netnih.gov The result is a prediction of bond lengths, bond angles, and dihedral angles. For instance, studies on related benzofuran (B130515) structures have used DFT to calculate these geometric parameters and have found them to be in good agreement with experimental data from X-ray crystallography. nih.gov

From the optimized geometry, various electronic properties can be calculated. These include the distribution of electrostatic potential, dipole moment, and molecular orbital energies, which are crucial for understanding the molecule's polarity, solubility, and reactivity. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts for this compound. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. High accuracy can be achieved by considering different conformational isomers and averaging the chemical shifts based on their Boltzmann population distribution. acs.org

Below is an illustrative table showing the format of predicted NMR data for the aromatic protons of this compound, as would be generated from a DFT calculation.

AtomPredicted ¹H Chemical Shift (ppm)
H (Position 4)6.5 - 6.7
H (Position 6)6.6 - 6.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an experimental spectrum. Comparing the calculated frequencies with experimental IR or Raman data helps to confirm the molecular structure and assign specific bands to the stretching, bending, or twisting motions of different functional groups, such as the O-H stretch of the hydroxyl group or C-H stretches of the ethyl group. researchgate.netnih.gov

The electronic behavior and chemical reactivity of this compound can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy suggests a better electron-donating capability.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability. researchgate.net DFT calculations can visualize the electron density distribution of these orbitals, showing which parts of the molecule are involved in electron donation and acceptance. nih.gov

From these orbital energies, global reactivity descriptors can be calculated, such as chemical potential, global hardness, and electrophilicity index, providing quantitative measures of the molecule's reactivity.

The table below illustrates the kind of data that would be generated from such a calculation.

ParameterDefinitionIllustrative Value
E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.8 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.6 eV
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 22.3 eV

Note: The values in this table are hypothetical and for illustrative purposes only.

Reaction Pathway Analysis and Transition State Modeling

Computational modeling is invaluable for studying the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound.

The synthesis of the 2,3-dihydro-1-benzofuran core often involves key steps such as intramolecular cyclization. Theoretical modeling can be used to explore the detailed mechanism of such reactions. By calculating the structures of reactants, intermediates, transition states, and products, a complete picture of the reaction pathway can be constructed.

For example, if a synthesis involves a palladium-catalyzed reaction, DFT computations can elucidate the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. This modeling can help rationalize the observed stereoselectivity or regioselectivity of a reaction by comparing the activation energies of different possible pathways.

A key output of reaction pathway analysis is the energetic profile, often visualized as a reaction coordinate diagram. This profile plots the relative free energy of the system as it progresses from reactants to products, passing through transition states and intermediates.

Molecular Docking and Dynamics Simulations for Theoretical Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to a macromolecule, typically a protein. These methods provide insights into the potential binding modes and the stability of the ligand-protein complex.

Modeling Ligand-Biomacromolecule Interactions (e.g., Enzyme Binding Sites)

There is no specific research documenting the modeling of interactions between this compound and any particular enzyme or biological receptor. Such studies would typically involve the use of crystallographic data of a target protein to create a virtual binding pocket, into which the compound is then "docked" to predict its orientation and interactions.

Analysis of Binding Affinity and Interaction Modes at a Molecular Level

Consequently, without molecular docking studies, there is no available data on the theoretical binding affinity (often expressed as a binding energy value in kcal/mol) or the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) for this compound with any biomacromolecule.

Theoretical Structure-Activity Relationship (SAR) Modeling

Theoretical SAR studies utilize computational methods to correlate the structural features of a series of compounds with their biological activity. This allows for the identification of key molecular fragments that are crucial for a desired effect and helps in the design of more potent analogues.

Identification of Key Structural Features for Biological Activity

For the broader class of benzofuran derivatives, research has identified various structural features that influence their biological activities. However, for this compound specifically, there are no published theoretical studies that pinpoint the key structural features of the ethyl group at the 5-position and the hydroxyl group at the 7-position in determining its biological activity.

Development of Predictive Models for Analogues

The development of predictive SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, requires a dataset of structurally related compounds with known biological activities. As there is a lack of specific activity data and computational studies for this compound and its close analogues, no predictive models have been developed or published.

Molecular Mechanisms of Biological Interactions Non Clinical Focus

Mechanistic Basis of Antioxidant Activity

The antioxidant capacity of phenolic compounds, including hydroxylated benzofurans, is a cornerstone of their biological activity. This function is primarily attributed to their ability to neutralize reactive free radicals, thereby terminating damaging chain reactions. The specific structure of the benzofuran (B130515) ring system influences the efficacy and mechanism of this antioxidant action.

Hydroxylated benzofurans are recognized for their potent antioxidant and radical-scavenging properties. nih.govnih.gov The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, which stabilizes the radical and quenches its reactivity. The efficiency of this process is enhanced in certain structures; for instance, 5-hydroxy-2,3-dihydrobenzofurans have demonstrated superior antioxidant activity compared to α-tocopherol. herts.ac.uk This enhanced activity is attributed to the strained dihydrofuran ring, which improves the orbital overlap between the lone pair of electrons on the adjacent oxygen atom and the π-electrons of the aromatic ring. herts.ac.uk

Theoretical studies, such as those using density functional theory (DFT), have elucidated the specific pathways involved. rsc.org Two predominant mechanisms are:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the phenolic hydroxyl group to a radical. This is often the favored pathway in non-polar environments or the gaseous phase. rsc.org

Sequential Proton Loss–Electron Transfer (SPL-ET): A stepwise process where the phenolic proton is first lost, followed by the transfer of an electron. This pathway is more likely in polar solvents like water or methanol (B129727). rsc.org

The stability of the phenoxyl radical formed after the hydrogen donation is crucial for antioxidant potency. In the case of 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran, the resulting phenoxyl radical was found to be more stable than the α-tocopheroxyl radical, highlighting the favorable antioxidant properties of this structural class. nih.gov

Table 1: Key Mechanisms in Benzofuran Antioxidant Activity

Mechanism Description Influencing Factors
Hydrogen Atom Transfer (HAT) Direct donation of a hydrogen atom from the phenolic -OH group to a free radical. Favored in the gas phase and non-polar solvents. rsc.org

| Sequential Proton Loss–Electron Transfer (SPL-ET) | A two-step process involving initial deprotonation followed by electron transfer. | Predominant in polar solvents such as water and acetone. rsc.org |

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. The interaction of hydroxylated benzofurans with ROS is the chemical basis of their antioxidant effect. By donating a hydrogen atom, these compounds convert ROS into more stable, non-radical species. For example, kinetic studies on the interaction between benzofuran derivatives and hydroperoxyl radicals (HOO•) have demonstrated the efficiency of this quenching process. rsc.org

Furthermore, benzofuran derivatives have been shown to inhibit lipid peroxidation, a key process in cellular damage initiated by ROS. nih.gov In laboratory models, certain benzofuran-2-carboxamide (B1298429) derivatives effectively inhibited lipid peroxidation in rat brain homogenates, demonstrating their ability to protect biological membranes from oxidative damage. nih.gov The capacity to scavenge radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) is a commonly used measure of this activity. nih.govnih.govresearchgate.net

Enzyme Binding and Inhibition Mechanisms

The rigid, heterocyclic structure of benzofuran derivatives makes them suitable scaffolds for designing specific enzyme inhibitors. By interacting with the active sites of enzymes, these compounds can modulate key biological pathways.

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in neurotransmission. nih.gov Certain benzofuran derivatives have been identified as potent inhibitors of these enzymes, particularly BChE. nih.gov

Molecular docking and dynamics simulations have provided insight into the binding mechanisms. These studies reveal that benzofuran-type stilbenes can act as selective and competitive inhibitors of BChE. nih.gov The inhibitor binds within the enzyme's active site, interacting with key amino acid residues. The specific configuration of the benzofuran derivative, such as the cis or trans isomerism, can significantly influence its binding affinity and inhibitory potency. nih.gov For example, some 2-arylbenzofuran derivatives show potent and selective inhibitory activity against BChE in a competitive manner, with Ki values in the low micromolar range. nih.gov Other related structures, like carbamates of tetrahydrofurobenzofuran, have demonstrated IC₅₀ values as low as 10 nM for AChE and 3 nM for BChE. nih.gov

Table 2: Examples of Benzofuran Derivatives as Cholinesterase Inhibitors

Compound Class Target Enzyme Inhibition Potency Inhibition Type
2-Arylbenzofuran Derivatives Butyrylcholinesterase (BChE) IC₅₀: 2.5–32.8 μM; Ki: 1.7 μM Competitive nih.gov
Prenylated Benzofuranone Butyrylcholinesterase (BChE) IC₅₀: 45.5 μM Not specified nih.gov
Tetrahydrofurobenzofuran Carbamates Acetylcholinesterase (AChE) IC₅₀ values as low as 10 nM Not specified nih.gov

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and is implicated in diabetic complications. openmedicinalchemistryjournal.comnih.gov Inhibition of this enzyme is a key therapeutic strategy. Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, a compound with a related heterocyclic structure, is a potent and highly specific inhibitor of aldose reductase. nih.gov

Mechanistic studies have shown that such inhibitors can exhibit different modes of action. For instance, inhibition of aldose reductase can be of a mixed type with respect to the substrate (e.g., glyceraldehyde) and noncompetitive with respect to the cofactor NADPH, with Ki values in the nanomolar range. nih.gov The development of compounds with a benzofuran-related scaffold continues to be an area of interest for producing effective aldose reductase inhibitors. openmedicinalchemistryjournal.com

Interaction with Biomacromolecules (e.g., Proteins, DNA)

Beyond enzyme active sites, benzofuran derivatives can interact with other large biomacromolecules, which can influence their distribution and biological effects.

Studies investigating the interaction between benzofuran derivatives and serum albumins, such as Bovine Serum Albumin (BSA), have shown that these compounds can bind efficiently to these transport proteins. nih.gov Techniques like circular dichroism and fluorescence spectroscopy have been used to characterize these interactions. nih.gov Research has shown that a benzomonofuran derivative binds to BSA with a high affinity (dissociation constant, kD, of 28.4 ± 10.1 nM) and can cause thermal stabilization of the protein structure. nih.gov Molecular docking studies suggest that these molecules can be housed within the interior of the protein's structure, indicating specific binding rather than non-specific surface association. nih.gov

The interaction with DNA is also a possibility for some benzofuran compounds. The parent compound, 2,3-benzofuran, can be metabolized to a reactive arene oxide. mdpi.com This reactive intermediate is capable of covalently binding to nucleophilic sites on biomolecules, including DNA, which is a mechanism associated with potential toxicity. mdpi.com

Elucidation of Non-Covalent Binding Events

There is currently no available scientific literature that describes the non-covalent binding interactions of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol with any biological macromolecules. Understanding these interactions is fundamental to elucidating the mechanism of action for any bioactive compound. Such studies would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular docking to identify and characterize hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and its potential protein or nucleic acid targets. Without this data, any discussion of its binding behavior would be purely speculative.

Modulation of Specific Biochemical Pathways

Similarly, research detailing the modulation of specific biochemical pathways by this compound is not present in the available scientific literature. Investigations into how a compound affects cellular signaling cascades, metabolic pathways, or enzymatic activities are crucial for determining its pharmacological profile. Such studies would typically involve cell-based assays, enzyme kinetics, and other biochemical analyses to pinpoint the molecular targets and downstream effects of the compound. The absence of this information means its impact on cellular function remains unknown.

Mechanistic Perspectives on Antimicrobial Activity

While benzofuran derivatives, in general, are known to possess antimicrobial properties, there are no specific studies focused on the antimicrobial activity of this compound.

Cellular Target Identification and Molecular Interference

No research has been published that identifies the specific cellular targets of this compound in microbial cells. The mechanisms by which antimicrobial agents act can vary widely, from inhibiting cell wall synthesis and disrupting protein function to interfering with nucleic acid replication. Identifying these targets is a critical step in the development of new antimicrobial drugs.

Membrane Interaction Studies

Data from studies investigating the interaction of this compound with microbial cell membranes is also unavailable. Such studies are important for determining whether a compound's antimicrobial effect is due to membrane disruption, alteration of membrane potential, or inhibition of membrane-bound proteins. Techniques like fluorescence microscopy, electron microscopy, and membrane permeability assays are typically employed for this purpose.

Advanced Analytical Methodologies for Complex Systems

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation and measurement of specific analytes within complex mixtures. For 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol, techniques such as UPLC-MS/MS and GC-MS are particularly suitable, offering complementary information and high performance.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a premier technique for the quantification of organic molecules in complex samples due to its exceptional sensitivity and specificity. A validated UPLC-MS/MS method allows for the reliable determination of this compound levels.

The separation is typically achieved on a reverse-phase column, where the mobile phase composition is optimized to ensure adequate retention and sharp peak shapes. The compound is then ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides excellent selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components. The development of such a method would involve optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired performance characteristics, including linearity, accuracy, precision, and a low limit of quantification. nih.gov

Table 1: Representative UPLC-MS/MS Parameters for Analysis of this compound This table presents a hypothetical, optimized set of parameters based on standard practices for analyzing phenolic compounds.

ParameterSpecificationRationale
Chromatography System Acquity UPLC or equivalentProvides high resolution and fast analysis times.
Column Acquity BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)C18 chemistry offers good retention for moderately polar compounds. nih.gov
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile (B52724)Acidified mobile phase promotes better peak shape and ionization efficiency for phenolic compounds.
Flow Rate 0.20 - 0.40 mL/minTypical flow rate for UPLC systems, balancing speed and efficiency. chromatographyonline.com
Column Temperature 40 °CEnsures reproducible retention times and can improve peak symmetry. nih.gov
Ionization Mode Electrospray Ionization (ESI), NegativeThe phenolic hydroxyl group is readily deprotonated, making negative mode ESI highly sensitive.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific ion transitions. nih.gov
Hypothetical MRM Transition m/z 179.1 → m/z 164.1Precursor ion [M-H]⁻; product ion corresponds to the loss of a methyl group (-CH₃).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. researchgate.net However, this compound, due to its polar phenolic hydroxyl group, exhibits limited volatility and may show poor chromatographic behavior (e.g., peak tailing) on standard nonpolar GC columns. To overcome these limitations, chemical derivatization is employed to convert the polar -OH group into a less polar, more volatile functional group. jfda-online.com

Common derivatization strategies include silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, or acylation with fluorinated anhydrides. jfda-online.com This process not only improves volatility and chromatographic performance but can also enhance mass spectral fragmentation, aiding in structural confirmation. researchgate.netjfda-online.com The resulting derivative can then be readily separated on a standard GC column and detected by mass spectrometry.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Phenolic Compounds

Reagent ClassExample ReagentResulting DerivativeAdvantages
Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherProduces thermally stable derivatives; clean reaction byproducts.
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)tert-Butyldimethylsilyl (TBDMS) etherForms very stable derivatives resistant to hydrolysis; characteristic mass spectrum. researchgate.net
Acylating Agents Pentafluoropropionic Anhydride (B1165640) (PFPA)Pentafluoropropionyl esterGreatly increases volatility; enhances detectability, especially with electron capture detection. jfda-online.com
Trifluoroacetic Anhydride (TFAA)Trifluoroacetyl (TFA) esterImproves chromatographic efficiency and produces volatile derivatives. jfda-online.com

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. mdpi.com The separation and analysis of individual enantiomers are critical in many fields, as they can exhibit different biological activities. This separation is achieved using chiral chromatography, which employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. osti.govresearchgate.net

The specific compound, this compound, is achiral as it does not possess a stereogenic center in its structure. Therefore, it exists as a single structure, and enantiomeric separation is not applicable.

However, for related 2,3-dihydro-1-benzofuran derivatives that are substituted at the C2 or C3 position, a chiral center is introduced, necessitating enantiomeric separation. Various CSPs, particularly those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, are highly effective for resolving such racemic mixtures. mdpi.comabo.fi The choice of CSP and mobile phase (normal, polar organic, or reversed-phase) is crucial for achieving baseline separation. mdpi.comresearchgate.net

Table 3: Chiral Stationary Phases for Separation of Chiral Benzofuran (B130515) Derivatives

CSP TypeSelectorCommon Trade NamesTypical Application
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel ODBroad enantioselectivity for a wide range of chiral compounds.
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak ADComplementary selectivity to cellulose-based phases. abo.fi
Cyclodextrin-based β-cyclodextrin derivativesCyclobondEffective for compounds that can form inclusion complexes with the cyclodextrin (B1172386) cavity. researchgate.net
Crown Ether-based (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidCrownpak CR(+)Specifically effective for resolving compounds with primary amino groups. osti.govresearchgate.net

Electrochemical Analysis Techniques

Electrochemical techniques offer a highly sensitive means of analyzing electroactive compounds. Given the presence of a phenolic hydroxyl group, this compound is electrochemically active and thus amenable to analysis by methods such as cyclic voltammetry and amperometry. nih.govbenthamdirect.com

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of electroactive species. For phenolic compounds, CV can provide valuable information about their oxidation potentials and the mechanisms of their electrochemical reactions. nih.gov The phenolic hydroxyl group of this compound can be oxidized at a working electrode (e.g., glassy carbon) by applying a sweeping potential.

The resulting voltammogram typically shows an anodic (oxidation) peak corresponding to the transfer of electrons from the hydroxyl group, often forming a phenoxyl radical or a quinone-like species. mdpi.com The potential at which this peak occurs is characteristic of the compound's structure and its susceptibility to oxidation. nih.gov Factors such as the pH of the supporting electrolyte and the scan rate can significantly influence the shape and position of the voltammetric peaks, providing further insight into the reaction kinetics. mdpi.comnih.gov

Table 4: Expected Electrochemical Behavior and Influencing Factors in Cyclic Voltammetry

ParameterDescriptionEffect on this compound Analysis
Oxidation Potential (Epa) Potential at which the anodic peak current is maximal.Indicates the ease of oxidation. For phenols, lower Epa values suggest higher antioxidant potential. nih.gov The ethyl group (electron-donating) may slightly lower the Epa compared to unsubstituted analogs.
Peak Current (Ipa) Magnitude of the current at the oxidation peak.Proportional to the concentration of the analyte and the square root of the scan rate for diffusion-controlled processes.
Scan Rate (ν) The rate at which the potential is swept (V/s).Increasing the scan rate typically increases the peak current. Analysis of peak current vs. ν^(1/2) helps determine if the reaction is diffusion-controlled. nih.gov
pH of Supporting Electrolyte Acidity or basicity of the analysis medium.The oxidation of phenols often involves protons, making the process pH-dependent. The peak potential typically shifts to less positive values as pH increases. mdpi.com

Amperometric detection, particularly when coupled with High-Performance Liquid Chromatography (HPLC-ED), is a highly sensitive method for quantifying electroactive compounds. chromatographyonline.com This technique leverages the redox properties identified through cyclic voltammetry.

In an HPLC-ED system, compounds are first separated on an HPLC column. The column eluent then flows through an electrochemical cell containing a working electrode held at a fixed potential. chromatographyonline.com This potential is chosen to be sufficient to cause the oxidation of this compound, based on its oxidation potential determined by CV. As the analyte passes over the electrode, it is oxidized, generating a current that is directly proportional to its concentration. This method is known for its high sensitivity and selectivity, as only compounds that oxidize at the set potential will produce a signal. chromatographyonline.comingentaconnect.com

Table 5: Principles of Amperometric Detection for Quantification

ComponentFunctionTypical Setup for Phenolic Analysis
Working Electrode Site of the electrochemical reaction (oxidation).Glassy Carbon Electrode (GCE) or disposable carbon electrode. chromatographyonline.com
Reference Electrode Maintains a constant reference potential.Ag/AgCl. chromatographyonline.com
Applied Potential Constant potential applied to the working electrode to drive the oxidation.Set on the plateau of the hydrodynamic voltammogram, typically +0.8 to +1.0 V vs. Ag/AgCl for many phenols. chromatographyonline.com
Measured Signal Faradaic current generated by the redox reaction.The current is proportional to the concentration of the analyte reaching the electrode surface.

Table of Compounds

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are workhorse techniques in analytical chemistry, relying on the interaction of light with a substance to determine its concentration. For a molecule like this compound, which contains a phenolic chromophore, these methods are particularly suitable.

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique used to measure the absorption of light by a chemical substance in the ultraviolet and visible regions of the electromagnetic spectrum. The concentration of an analyte in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, a relationship described by the Beer-Lambert law.

For phenolic compounds, the aromatic ring and its substituents give rise to characteristic UV absorption bands. researchgate.net The phenolic ring itself is a primary chromophore that strongly absorbs UV light. researchgate.net Quantitative analysis is typically performed by creating a calibration curve from standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). ijsr.netrjpbcs.com The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. ijpsjournal.com

The parent structure, 2,3-benzofuran, and its derivatives exhibit absorption bands typically around 280-290 nm. researchgate.netresearchgate.net For instance, a study on benzofuran mono-crown derivatives reported absorption maxima at approximately 284 nm and 290 nm. researchgate.net For this compound, the λmax would be expected in this region, influenced by the phenolic hydroxyl and ethyl groups attached to the benzofuran core.

Illustrative Data for UV-Vis Quantitative Analysis

To determine the concentration of a compound like this compound, a linearity study would be performed. The table below illustrates typical data obtained from such an analysis.

Table 1: Illustrative Linearity Data for UV-Vis Spectrophotometric Analysis.

Standard Concentration (µg/mL)Absorbance at λmax (e.g., 285 nm)
1.00.112
2.50.275
5.00.551
7.50.824
10.01.103

Calibration Curve Parameters (Example):

  • Correlation Coefficient (R²): 0.9995
  • Equation: y = 0.1098x + 0.0021
  • Fluorescence Spectroscopy for Probing Interactions

    Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. Molecules that fluoresce are called fluorophores. Many phenolic compounds are naturally fluorescent, and their fluorescence properties (intensity, wavelength, and lifetime) can be sensitive to their local environment. researchgate.net This sensitivity makes fluorescence spectroscopy a powerful tool for probing non-covalent interactions with other molecules, such as proteins, DNA, or synthetic polymers.

    When a fluorescent molecule like this compound binds to a macromolecule, changes in the fluorescence signal can be observed. These changes may include:

    Quenching: A decrease in fluorescence intensity, which can indicate direct interaction or binding.

    Enhancement: An increase in fluorescence intensity, often occurring when the molecule moves into a more rigid or hydrophobic environment upon binding.

    Spectral Shifts: A shift in the excitation or emission maxima to shorter (blue shift) or longer (red shift) wavelengths, providing information about the polarity of the binding site.

    Studies on simple phenols like phenol (B47542), m-cresol, and thymol (B1683141) show characteristic fluorescence peaks with excitation wavelengths around 272-276 nm and emission wavelengths around 300-304 nm. researchgate.net The specific wavelengths for this compound would be determined experimentally but are expected to be in a similar range due to the phenolic moiety. Three-dimensional fluorescence spectroscopy, which collects an emission spectrum at various excitation wavelengths to create an excitation-emission matrix (EEM), is particularly effective for analyzing phenolic compounds in complex mixtures. nih.gov

    Illustrative Data for Fluorescence Analysis

    The following table presents typical fluorescence properties for phenolic compounds, which would be analogous to what one might expect for this compound.

    Table 2: Typical Fluorescence Characteristics of Phenolic Compounds.

    Compound TypeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
    Phenol~272~300~0.14
    m-Cresol~274~300N/A
    Thymol~276~304N/A

    Note: Data is based on similar phenolic structures. researchgate.net The quantum yield and specific maxima for this compound would require experimental determination.

    Sample Preparation and Derivatization Strategies for Analytical Enhancement

    For many analytical techniques, particularly gas chromatography (GC), direct analysis of polar, non-volatile compounds like phenols is challenging. youtube.com Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method. uvic.camdpi-res.com This strategy is essential for enhancing the analysis of phenolic compounds by increasing their volatility, thermal stability, and improving chromatographic separation and detection sensitivity. nih.govmdpi.com

    For this compound, the primary site for derivatization is the active hydrogen of the phenolic hydroxyl group. Common strategies include:

    Silylation: This is one of the most common derivatization techniques for compounds with active hydrogens. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (TMS) group. nih.govtandfonline.com This transformation reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis. youtube.com

    Acylation and Alkylation: These methods introduce acyl (e.g., acetyl) or alkyl (e.g., methyl) groups, respectively. youtube.com Alkylation with a reagent like methyl iodide or methylation via pyrolysis can be used. A dual derivatization approach, involving both methylation and silylation, can be particularly informative. The difference in the molecular weight of the derivatives (an increase of 14 amu per methyl group vs. 72 amu per TMS group) allows for the direct determination of the number of hydroxyl groups in an unknown phenolic compound. tandfonline.com

    Fluorogenic Derivatization: For high-performance liquid chromatography (HPLC), derivatization can be used to attach a fluorescent tag to the molecule, significantly enhancing detection sensitivity. Reagents containing a benzofurazan (B1196253) structure have been specifically developed for this purpose, reacting with hydroxyl or amine groups to yield highly fluorescent products. researchgate.net

    The choice of derivatization reagent and method depends on the analyte, the sample matrix, and the analytical instrument being used. nih.gov

    Illustrative Data for Derivatization Strategies

    The table below summarizes common derivatization reagents used for phenolic compounds and the analytical enhancements they provide.

    Table 3: Common Derivatization Strategies for Phenolic Compounds.

    StrategyReagent ExampleTarget Functional GroupPrimary EnhancementAnalytical Technique
    SilylationBSTFAHydroxyl (-OH)Increased Volatility & Thermal StabilityGC-MS
    AlkylationMethyl Iodide (CH₃I)Hydroxyl (-OH)Increased VolatilityGC-MS
    AcylationAcetic AnhydrideHydroxyl (-OH)Improved Chromatographic PropertiesGC-MS, HPLC
    Fluorogenic LabelingBenzofurazan-based reagentsHydroxyl (-OH)Enhanced Fluorescence DetectionHPLC

    Potential Applications in Advanced Chemical Research and Materials Science

    Role as a Synthetic Intermediate for Complex Molecules

    The 2,3-dihydro-1-benzofuran core is a prevalent scaffold in a multitude of biologically active natural products and complex organic molecules. rsc.orgnih.gov This makes 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol a potentially valuable building block for the synthesis of more intricate molecular architectures.

    The benzofuran (B130515) and its dihydro derivative are central components in numerous natural products exhibiting a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov Synthetic chemists often rely on pre-functionalized benzofuran building blocks to construct these complex natural molecules efficiently.

    While no direct total synthesis of a natural product has been reported using this compound, its structure suggests its potential as a key intermediate. For instance, the core structure is related to lignans (B1203133) and neolignans, which are known for their broad spectrum of biological activities. rsc.org The phenolic hydroxyl group at the 7-position and the ethyl group at the 5-position offer handles for further chemical modifications, enabling the construction of more complex side chains and ring systems found in various natural products.

    Table 1: Examples of Natural Product Scaffolds Containing the Dihydrobenzofuran Moiety

    Natural Product ClassCore StructurePotential Synthetic Utility of this compound
    Lignans/Neolignans2-Aryl-2,3-dihydrobenzofuranCould serve as a precursor to the B-ring, with the ethyl group allowing for further elaboration.
    CoumestansFused benzofuran-coumarin systemThe phenolic group could be used to construct the coumarin (B35378) ring.
    PterocarpansFused benzofuran-chroman systemThe dihydrobenzofuran core could be a starting point for building the chroman moiety.

    This table is illustrative and based on the general importance of the dihydrobenzofuran scaffold in natural product synthesis.

    Beyond natural products, the 2,3-dihydro-1-benzofuran framework is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov The specific substitution pattern of this compound makes it an attractive starting material for the development of novel organic scaffolds for drug discovery.

    The phenolic hydroxyl group can be readily converted into other functional groups, such as ethers and esters, allowing for the exploration of structure-activity relationships. The ethyl group at the 5-position can influence the lipophilicity and steric profile of resulting molecules, which are critical parameters for biological activity. This positions the compound as a valuable precursor for creating libraries of novel compounds to be screened for various therapeutic applications. nih.gov

    Applications in Catalysis

    The structural features of this compound also suggest its potential utility in the field of catalysis, both in the design of ligands for metal-catalyzed reactions and in the development of organocatalysts.

    Chiral ligands are crucial for enantioselective metal-catalyzed reactions, which are fundamental in modern organic synthesis. The 2,3-dihydro-1-benzofuran scaffold can be modified to incorporate coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) to create novel chiral ligands. The inherent chirality of a substituted dihydrobenzofuran ring could be exploited to induce asymmetry in catalytic transformations.

    While there are no specific reports on ligands derived from this compound, the general strategy of using chiral bicyclic scaffolds is well-established. The phenolic hydroxyl group could serve as an anchor point for attaching a coordinating moiety, and the ethyl group could influence the steric environment around the metal center, potentially enhancing enantioselectivity.

    Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Phenolic compounds can act as hydrogen-bond donors, a key interaction in many organocatalytic reactions. The phenolic hydroxyl group in this compound could participate in activating substrates through hydrogen bonding.

    Furthermore, the dihydrobenzofuran scaffold could be functionalized with acidic or basic groups to create bifunctional organocatalysts. For example, the introduction of an amino group could lead to a catalyst capable of both hydrogen bonding and Brønsted base catalysis. The specific substitution pattern of the starting material would allow for the fine-tuning of the catalyst's steric and electronic properties.

    Integration into Advanced Materials

    The phenolic nature of this compound suggests its potential as a monomer or a modifying agent in the synthesis of advanced polymeric materials. Phenolic resins are known for their thermal stability and flame-retardant properties.

    Incorporating the this compound moiety into a polymer backbone could impart unique properties to the resulting material. The rigid bicyclic structure could enhance the thermal stability and mechanical strength of the polymer. The ethyl group could increase the polymer's hydrophobicity and solubility in organic solvents. Furthermore, the phenolic hydroxyl group provides a site for cross-linking or for further functionalization of the polymer. While specific research on polymers derived from this compound is not available, the principles of polymer chemistry suggest this as a plausible area of application.

    Polymer Chemistry and Polymerizable Monomers

    There is currently no scientific literature that describes the polymerization of this compound or its use as a monomer in the synthesis of polymers. The chemical structure of the compound, featuring a hydroxyl (-OH) group, theoretically allows for its functionalization into a polymerizable monomer. For instance, the hydroxyl group could be esterified with acrylic acid or methacrylic acid to form an acrylate (B77674) or methacrylate (B99206) monomer, respectively. Such monomers could then potentially undergo free-radical polymerization to yield polymers with a dihydrobenzofuran moiety in the side chain.

    However, without experimental data, any discussion of potential polymer properties, such as thermal stability, refractive index, or mechanical characteristics, remains purely speculative. There are no published studies that have undertaken this or similar synthetic routes for this specific compound.

    Optical and Electronic Materials (e.g., OLEDs, Sensors)

    Similarly, the investigation of this compound for applications in optical and electronic materials has not been reported. While certain aromatic and heterocyclic compounds are known to possess interesting photophysical properties that make them suitable for use in Organic Light-Emitting Diodes (OLEDs) or as fluorescent sensors, there is no data to suggest that this compound has been evaluated for these purposes.

    The development of new materials for these technologies often involves screening large libraries of compounds for desired characteristics like high quantum yield, specific absorption and emission wavelengths, and good charge transport properties. At present, this compound does not appear in any published research or patent literature within this context. The potential utility of this specific compound in the fields of advanced polymers, optics, and electronics is an open area for future investigation.

    Future Research Directions and Emerging Paradigms

    Exploration of Unconventional Synthetic Pathways

    Traditional synthetic routes to dihydrobenzofurans often involve multi-step sequences. Future research could focus on developing more efficient and novel methodologies for the synthesis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol.

    One promising avenue is the use of transition metal-catalyzed reactions . Methodologies such as palladium-catalyzed intramolecular C-H functionalization could offer a direct and atom-economical approach to the dihydrobenzofuran core. nih.gov For instance, a suitably substituted phenol (B47542) could be coupled with an alkene in the presence of a palladium catalyst to directly form the dihydrobenzofuran ring. Another approach could involve rhodium-catalyzed asymmetric C-H functionalization to introduce chirality into the molecule. nih.gov

    Organocatalysis presents another exciting frontier. Chiral organocatalysts could be employed in Michael addition/hemiketalization reactions to construct the dihydrobenzofuran skeleton with high enantioselectivity. nih.gov This would be particularly valuable for accessing specific stereoisomers of this compound for biological evaluation.

    Furthermore, electrochemical synthesis offers a green and efficient alternative. The electrochemical oxidation of phenols can generate phenoxy cations that can react with alkenes in coupling reactions to form dihydrobenzofurans. nih.gov This method avoids the need for stoichiometric chemical oxidants, reducing waste and improving the sustainability of the synthesis.

    Synthetic ApproachPotential Advantages
    Transition Metal-CatalysisHigh efficiency, atom economy, potential for asymmetry
    OrganocatalysisEnantioselectivity, metal-free conditions
    Electrochemical SynthesisGreen chemistry, avoidance of chemical oxidants

    Development of Novel Reactivity Patterns

    The reactivity of this compound is largely unexplored. The interplay between the electron-donating ethyl group at the 5-position and the phenolic hydroxyl group at the 7-position could lead to novel reactivity patterns.

    Future studies could investigate the regioselective functionalization of the aromatic ring. The electronic nature of the substituents would likely direct electrophilic aromatic substitution to specific positions, allowing for the introduction of further functional groups and the creation of a library of derivatives.

    The hydroxyl group at the 7-position is a key handle for derivatization. It can be alkylated, acylated, or used as a directing group for ortho-metalation, opening up avenues for further structural elaboration. The reactivity of the dihydrofuran ring itself, such as ring-opening reactions or functionalization at the 2- and 3-positions, also warrants investigation. For example, photochemical isomerization could be explored to generate highly electrophilic spiro-cyclopropane intermediates for further reactions. researchgate.net

    Advanced Computational Modeling for Structure-Function Relationships

    Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the structure, reactivity, and potential biological activity of this compound. researchgate.net

    DFT calculations can be used to predict the optimized geometry, electronic properties (such as HOMO and LUMO energies), and vibrational frequencies of the molecule. researchgate.net This information can help in understanding its stability and reactivity. Furthermore, computational methods can be employed to model the transition states of potential reactions, aiding in the design of new synthetic pathways.

    A significant area of future research will be the use of computational modeling to establish structure-function relationships . By calculating various molecular descriptors and employing molecular docking studies, it may be possible to predict the biological targets of this compound and its derivatives. nih.gov For instance, docking studies could explore the binding affinity of the compound with various enzymes or receptors, guiding the design of more potent and selective analogs.

    Computational MethodApplication
    Density Functional Theory (DFT)Geometry optimization, electronic structure, reactivity prediction
    Molecular DockingPrediction of biological targets, binding affinity studies
    QSAR (Quantitative Structure-Activity Relationship)Correlation of molecular structure with biological activity

    Integration with Systems Chemistry and Chemical Biology Approaches

    While the specific biological role of this compound is unknown, the broader class of dihydrobenzofurans exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. researchgate.net This suggests that this compound could be a valuable tool in chemical biology .

    Future research could involve screening this compound and its derivatives against a panel of biological targets to identify potential therapeutic applications. Its structural similarity to dihydrobenzofuran neolignans, which have shown cytotoxic and antiangiogenic properties, makes it a candidate for investigation in cancer research. researchgate.net

    In the realm of systems chemistry , this compound could be incorporated into complex chemical systems to study emergent properties. For example, its ability to self-assemble or interact with other molecules could be explored in the context of creating functional molecular networks.

    Interdisciplinary Research Opportunities in Pure Chemistry and Materials Science

    The unique structure of this compound also presents opportunities for interdisciplinary research in pure chemistry and materials science.

    In pure chemistry , the compound could serve as a building block for the synthesis of more complex, architecturally interesting molecules. Its rigid, fused-ring system could be incorporated into macrocycles or polymers with defined shapes and properties.

    In materials science , dihydrobenzofuran derivatives are being explored for their potential applications in organic electronics. The electronic properties of this compound, which can be tuned by modifying its substituents, could make it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The phenolic hydroxyl group also offers a site for polymerization, potentially leading to novel polymers with interesting optical or electronic properties.

    Q & A

    Q. How does this compound compare to analogs like 5-Chloro-2,2-dimethyl derivatives in bioactivity?

    • Chlorine substitution increases electrophilicity, enhancing antimicrobial potency but reducing metabolic stability. Ethyl groups improve lipophilicity (logP ~2.5), favoring blood-brain barrier penetration .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.